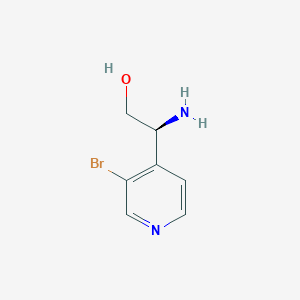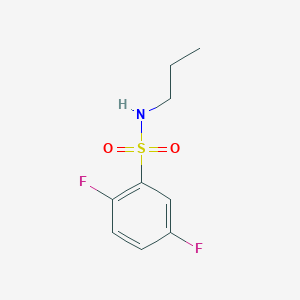
2,5-difluoro-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11F2NO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science . The presence of fluorine atoms in the aromatic ring enhances the compound’s stability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
2,5-Difluoro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the aromatic ring can be substituted by nucleophiles such as amines and thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonamides.
Oxidation: Benzenesulfonic acids.
Reduction: Aminobenzenesulfonamides.
科学的研究の応用
2,5-Difluoro-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-difluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets . The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .
類似化合物との比較
Similar Compounds
Uniqueness
2,5-Difluoro-N-propylbenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which significantly influences its chemical reactivity and biological activity . The presence of the propyl group further enhances its lipophilicity, making it more effective in crossing biological membranes .
特性
分子式 |
C9H11F2NO2S |
|---|---|
分子量 |
235.25 g/mol |
IUPAC名 |
2,5-difluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChIキー |
KOXUPPGMYNACLF-UHFFFAOYSA-N |
正規SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




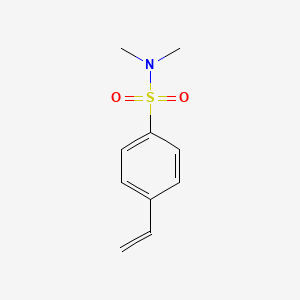
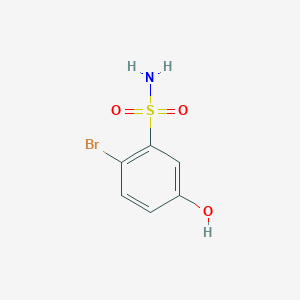
![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13574457.png)

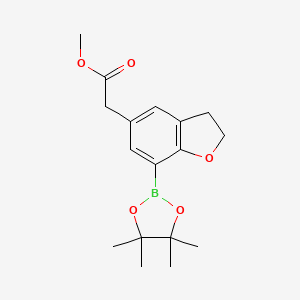
![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
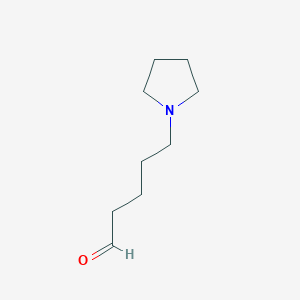
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)

